AMG-517

Descripción general

Descripción

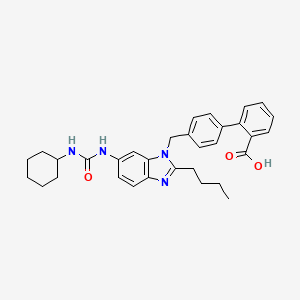

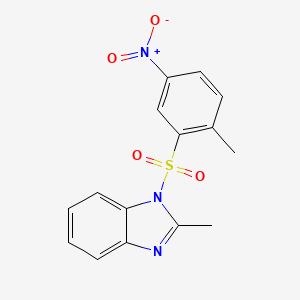

AMG 517 is a complex organic compound that features a trifluoromethyl group, a pyrimidinyl group, and a benzothiazolyl group

Aplicaciones Científicas De Investigación

AMG 517 has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It can be used in studies involving enzyme inhibition or protein binding due to its unique structure.

Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mecanismo De Acción

AMG-517, also known as N-(4-((6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)oxy)benzo[d]thiazol-2-yl)acetamide, is a potent and selective antagonist of the TRPV1 ion channel . This compound has been studied for its potential use in the treatment of chronic pain .

Target of Action

The primary target of this compound is the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel . This channel plays a crucial role in detecting and regulating body temperature and sensing pain .

Mode of Action

This compound acts as a potent and selective blocker of the TRPV1 ion channel . It effectively and completely inhibits capsaicin, proton, and heat-induced activation of TRPV1 . The compound’s interaction with its target leads to the inhibition of TRPV1, which can result in analgesic effects .

Biochemical Pathways

The TRPV1 ion channel, which is the target of this compound, is involved in various biochemical pathways related to pain and inflammation . By blocking this channel, this compound can potentially influence these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the blockade of the TRPV1 ion channel . This blockade can lead to analgesic effects, as the TRPV1 channel plays a key role in pain sensation . The compound was found to produce hyperthermia as a side effect in human clinical trials .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s poor water solubility can impact its bioavailability and effectiveness . Additionally, the compound’s tendency to produce hyperthermia as a side effect suggests that its action can be influenced by the body’s internal environment .

Análisis Bioquímico

Biochemical Properties

AMG-517 plays a significant role in biochemical reactions by acting as a TRPV1 antagonist. This compound inhibits TRPV1 activation by binding to the receptor and blocking calcium influx into the cell . This interaction is highly selective, with this compound showing minimal binding to other ion channels, receptors, and enzymes . The compound’s inhibitory effects on TRPV1 have been demonstrated in various cell lines, including human TRPV1-expressing CHO cells .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. By blocking TRPV1, this compound reduces calcium influx, which in turn affects various downstream signaling pathways . This inhibition can lead to decreased activation of pain and inflammation pathways, making this compound a potent analgesic . Additionally, this compound has been shown to prevent anesthesia-induced hypothermia in rodents, highlighting its impact on thermoregulation . The compound also influences gene expression and cellular metabolism by modulating TRPV1 activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the TRPV1 ion channel, thereby preventing the channel’s activation by heat, protons, or capsaicin . This blockade inhibits calcium influx into the cell, which is crucial for the activation of various signaling pathways involved in pain and inflammation . This compound’s high selectivity for TRPV1 ensures that it does not significantly interact with other ion channels or receptors, minimizing off-target effects . The compound’s ability to inhibit TRPV1 has been confirmed through various in vitro assays using TRPV1-expressing cell lines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, revealing that this compound can form co-crystals with sorbic acid, which enhances its solubility and stability . Long-term studies have shown that this compound maintains its inhibitory effects on TRPV1 over extended periods, although its solubility may decrease over time . Additionally, repeated administration of this compound has been found to attenuate hyperthermia elicited by TRPV1 blockade .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rodent studies, this compound has been shown to dose-dependently prevent anesthesia-induced hypothermia and decrease opioid dose requirements for post-surgical pain management . At higher doses, this compound can induce hyperthermia, which was a significant factor in its discontinuation from human clinical trials . The compound’s efficacy and safety profile in animal models highlight the importance of optimizing dosage to balance therapeutic benefits and adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to TRPV1 inhibition. The compound’s metabolism has been studied in various animal models, revealing that it undergoes biotransformation to form metabolites that retain TRPV1 antagonistic activity . This compound’s interaction with metabolic enzymes and cofactors influences its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion . These metabolic pathways are crucial for understanding the compound’s overall efficacy and safety profile .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound’s poor water solubility poses challenges for its bioavailability, but co-crystal formation with sorbic acid has been shown to improve its solubility and distribution . This compound is primarily distributed to tissues expressing TRPV1, where it exerts its inhibitory effects . The compound’s transport and distribution are influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target, the TRPV1 ion channel, which is expressed on the plasma membrane of various cell types . This compound’s binding to TRPV1 on the cell surface prevents the channel’s activation and subsequent calcium influx . The compound’s localization to the plasma membrane is crucial for its inhibitory effects on TRPV1-mediated signaling pathways . Additionally, this compound’s interaction with TRPV1 may involve post-translational modifications that influence its activity and function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of AMG 517 typically involves multiple steps. One common method includes the coupling of a phenoxy acid with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . This reaction is followed by further modifications to introduce the trifluoromethyl and pyrimidinyl groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.

Análisis De Reacciones Químicas

Types of Reactions

AMG 517 can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.

Substitution: This reaction can replace one functional group with another, which can be useful for creating derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could yield a more saturated compound.

Comparación Con Compuestos Similares

Similar Compounds

- Acetamide, N-(3-(trifluoromethyl)phenyl)-

- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

- 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide

Uniqueness

What sets AMG 517 apart from similar compounds is its combination of a trifluoromethyl group, a pyrimidinyl group, and a benzothiazolyl group

Propiedades

IUPAC Name |

N-[4-[6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-1,3-benzothiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F3N4O2S/c1-11(28)26-19-27-18-15(3-2-4-16(18)30-19)29-17-9-14(24-10-25-17)12-5-7-13(8-6-12)20(21,22)23/h2-10H,1H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTIXVXZQIQWGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C=CC=C2S1)OC3=NC=NC(=C3)C4=CC=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F3N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216178 | |

| Record name | AMG-517 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659730-32-2 | |

| Record name | AMG-517 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0659730322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMG-517 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMG-517 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/172V4FBZ75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

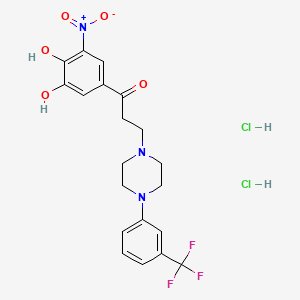

![N-[4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide](/img/structure/B1666956.png)

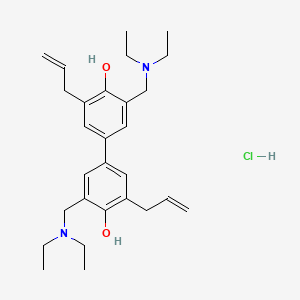

![(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide](/img/structure/B1666970.png)

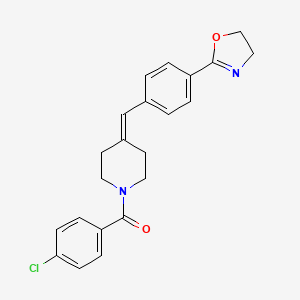

![2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid](/img/structure/B1666973.png)